

Application Note: High-Resolution MS/MS Fragmentation Analysis of Rivulariapeptolide 1155

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Compound of Interest

Compound Name: Rivulariapeptolides 1155

Cat. No.: B15576605

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Introduction

Rivulariapeptolide 1155 is a cyclic depsipeptide identified from the marine cyanobacterium *Rivularia* sp.[1]. As a member of the rivulariapeptolide family, it has demonstrated potent serine protease inhibitory activity, making it a compound of interest for drug discovery and development[2][3][4]. Structurally, Rivulariapeptolide 1155 is a complex macrocycle containing non-proteinogenic amino acids. The structural elucidation and characterization of such complex natural products heavily rely on high-resolution tandem mass spectrometry (MS/MS). This application note provides a detailed protocol for the MS/MS fragmentation analysis of Rivulariapeptolide 1155 using a native metabolomics approach with an Orbitrap mass spectrometer. The provided methodologies and data will serve as a guide for researchers working on the characterization of cyclic peptides and related natural products.

Experimental Protocols

The experimental workflow for the analysis of Rivulariapeptolide 1155 is based on a native metabolomics approach, which allows for the screening of complex mixtures for bioactive compounds by detecting non-covalent protein-ligand interactions under near-physiological conditions[3][5][6].

Sample Preparation

- Extraction: A crude extract of *Rivularia* sp. biomass is prepared by extraction with methanol[5].
- Fractionation (Optional): For targeted analysis and isolation, the crude extract can be fractionated using preparative High-Performance Liquid Chromatography (HPLC)[5].
- Final Sample Preparation: The dried extract or fraction containing Rivulariapeptolide 1155 is reconstituted in an appropriate solvent (e.g., 30% acetonitrile in water) for injection[7].

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The chromatographic separation is performed using a μ -flow Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a high-resolution mass spectrometer[3][5].

- UHPLC System: A μ -flow UHPLC system.
- Column: A suitable reversed-phase column (e.g., Kinetex 5 μ m RP 100 Å).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient from 30% to 95% B over several minutes.
- Flow Rate: 20 mL/min for preparative scale, adaptable for analytical scale[7].
- Post-Column pH Adjustment: The pH of the eluent is adjusted to near-native conditions by introducing a make-up flow of ammonium acetate solution before the ESI source[3][5].

Mass Spectrometry Conditions

A high-resolution mass spectrometer, such as a Q Exactive Orbitrap, is used for data acquisition[8].

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Spray Voltage: 3.5 kV[5].
- Capillary Temperature: 300 °C[5].
- Sheath Gas Flow: 40 arbitrary units[5].
- Auxiliary Gas Flow: 10 arbitrary units[5].
- S-Lens RF Level: 80 V[5].
- MS1 Scan Range: m/z 300-2000[7].
- MS1 Resolution: 140,000 at m/z 200[2].
- MS/MS Acquisition: All-Ion Fragmentation (AIF) or data-dependent acquisition (DDA) can be used. For AIF, a broad isolation window is used with Higher-Energy C-trap Dissociation (HCD)[2][5].
- Collision Energy: 20% HCD collision energy[2][5].

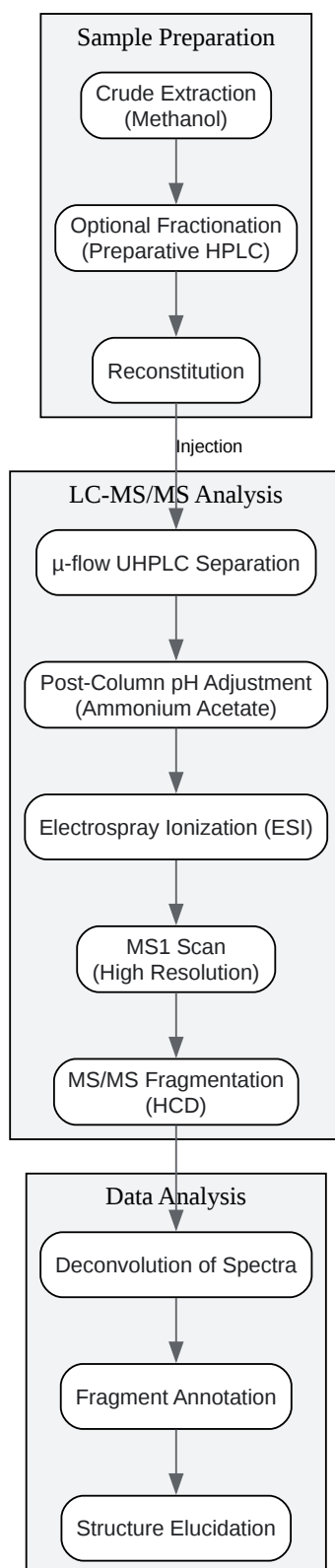
Data Presentation

The high-resolution MS analysis of Rivulariapeptolide 1155 yields a protonated molecule $[M+H]^+$ at an m/z of 1156.5923, corresponding to the molecular formula $C_{59}H_{82}N_9O_{15}$ [2][5]. The MS/MS fragmentation of this precursor ion provides characteristic fragment ions that are crucial for its structural elucidation. The fragmentation of cyclic peptides is complex due to the initial ring-opening step, which can occur at multiple positions, leading to various linear peptide ions that subsequently fragment[9].

The following table summarizes the major theoretical fragment ions expected from the MS/MS spectrum of Rivulariapeptolide 1155. The fragmentation pattern is proposed based on the known structure and general fragmentation rules for cyclic depsipeptides, including cleavages at the amide and ester bonds.

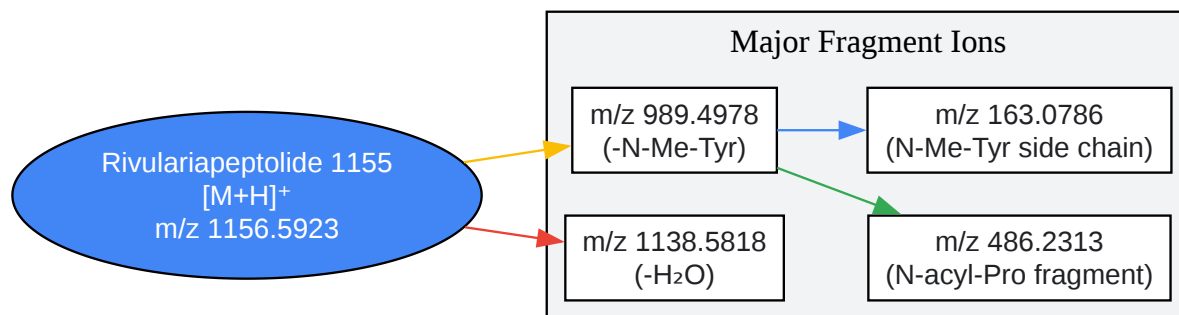
m/z (calculated)	Ion Type	Proposed Fragment Structure/Loss
1138.5818	$[M+H-H_2O]^+$	Loss of a water molecule
1112.6029	$[M+H-CO_2]^+$	Loss of carbon dioxide
989.4978	$[M+H - C_8H_{11}NO_2]^+$	Loss of N-methyltyrosine residue
892.4407	$[M+H - C_{12}H_{20}N_2O_3]^+$	Loss of N-methyltyrosine and another residue
795.3836	Internal Fragment	Fragment containing the Ahp moiety
698.3265	b-type ion	Linearized peptide fragment
599.2734	b-type ion	Linearized peptide fragment
486.2313	Internal Fragment	Fragment containing the N-acyl-proline moiety
387.1782	y-type ion	Linearized peptide fragment
274.1361	Iminium ion	Proline iminium ion
163.0786	Internal Fragment	N-methyltyrosine side chain fragment

Mandatory Visualization



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Caption: Experimental workflow for the MS/MS analysis of Rivulariapeptolide 1155.



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Caption: Proposed fragmentation pathway of Rivulariapeptolide 1155.

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References

- 1. researchgate.net [researchgate.net]
- 2. Native metabolomics identifies the rivulariapeptolide family of protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Native metabolomics identifies the rivulariapeptolide family of protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. MassIVE Dataset Summary [massive.ucsd.edu]
- 9. researchgate.net [researchgate.net]
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